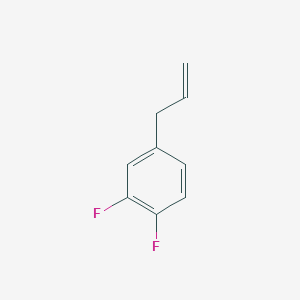

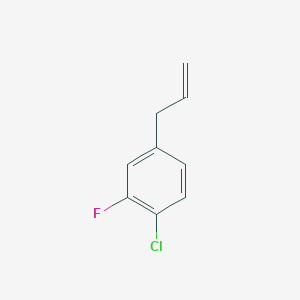

3-(3,4-Difluorophenyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)-1-propene, also known as 3,4-difluoropropene, is an organofluorinated compound used in a variety of scientific applications. It is a colorless liquid that is insoluble in water and has a boiling point of 192-193 °C. It is a valuable reagent for organic synthesis and has been used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. 3,4-difluoropropene is also used as a catalyst in the synthesis of other compounds, and has been studied for its potential use in biocatalysis.

Scientific Research Applications

Catalysis and Polymerization

- Flexible Propene/CO Copolymer Materials : Research on palladium complexes with partly fluorinated bisphosphine ligands, including those related to 3-(3,4-difluorophenyl)-1-propene, has led to efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. The study highlights the influence of ligand structure on catalyst activity and polyketone molecular weight (Meier et al., 2003).

Organic Synthesis

- Synthesis of Posaconazole Intermediate : A concise synthesis method for 1,3-diacetoxy-2-[2′-(2′′,4′′-difluorophenyl)prop-2′-en-1′-yl]propane, an intermediate for posaconazole, demonstrates the utility of this compound derivatives in pharmaceutical synthesis (Chen et al., 2015).

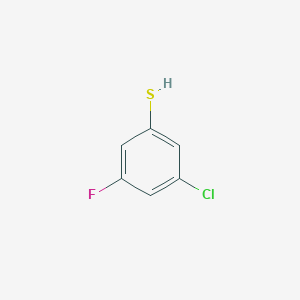

Materials Science

- Electrochemical Capacitors : The performance of electrochemical capacitors based on poly[3-(3,4-difluorophenyl)thiophene] has been studied, showcasing the impact of different electrolytes on device stability and charge retention. This work illustrates the potential of fluorinated thiophene derivatives in energy storage applications (Li et al., 2002).

Chemical Engineering and Catalytic Processes

- Methanol to Olefins (MTO) Process : In the context of sustainable manufacturing, optimizing zeolite microenvironments for propene synthesis from methanol has been a significant focus. Research on incorporating tantalum(V) and aluminium(III) centers into zeolite frameworks has resulted in remarkable selectivity and stability for propene production, underscoring the role of this compound related catalysts in advancing the MTO process (Lin et al., 2021).

properties

IUPAC Name |

1,2-difluoro-4-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVWMBUJTONIAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374286 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842124-23-6 |

Source

|

| Record name | 1,2-Difluoro-4-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842124-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Difluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B1302655.png)